2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide
Overview
Description
2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide is a useful research compound. Its molecular formula is C10H10Br2N4O and its molecular weight is 362.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Pyrazole Derivatives Pyrazole, a core component of the compound , plays a crucial role in the synthesis of biologically active compounds and serves as a synthons in organic chemistry. The synthesis involves steps like condensation and cyclization, leading to the creation of pyrazole appended heterocyclic skeletons. These derivatives exhibit a wide range of biological activities, emphasizing the importance of pyrazole in medicinal chemistry (Dar & Shamsuzzaman, 2015).
Biological and Medicinal Applications
Drug-Target Interactions and SAR Analysis In the realm of medicinal applications, a review focusing on the tested small molecules against Fusarium oxysporum f. sp. Albedinis identified compounds, including those containing pyrazole units, with structure–activity relationship (SAR) interpretations. This specificity in SAR insights provides valuable information for further drug-target interaction studies (Kaddouri et al., 2022).
Metabotropic Glutamate Receptor Subtype Antagonists A study on the metabotropic glutamate receptor subtype 5 antagonists, which are crucial for CNS function, reviewed the utility of specific compounds including mGluR5 antagonists like MPEP and MTEP. These compounds are highlighted for their potential in neurodegeneration, addiction, anxiety, and pain management, indicating the significance of such compounds in neuroscience and pharmacology (Lea & Faden, 2006).
Heterocyclic N-Oxide Molecules in Synthesis and Medicine The heterocyclic N-oxide derivatives, including those from pyridine and indazole, hold importance in synthetic intermediates and biological applications. These compounds are extensively used in the formation of metal complexes, catalyst design, and medicinal applications, underscoring their versatility and potential in various scientific fields (Li et al., 2019).
Properties
IUPAC Name |
2-bromo-N-(6-pyrazol-1-ylpyridin-3-yl)acetamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O.BrH/c11-6-10(16)14-8-2-3-9(12-7-8)15-5-1-4-13-15;/h1-5,7H,6H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZVIYYYBGXOCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)NC(=O)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.